molecular formula C15H12BrN5O B2482777 2-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide CAS No. 920462-39-1

2-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide

Cat. No. B2482777
CAS RN: 920462-39-1
M. Wt: 358.199
InChI Key: LLFYMRRWWLUNDY-UHFFFAOYSA-N
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Description

“2-bromo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide” is a compound that contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom . Tetrazoles are often used in medicinal chemistry due to their stability and ability to form stable metallic compounds and molecular complexes . They are also used as plant growth regulators, herbicides, fungicides in agriculture, and stabilizers in photography and photoimaging .


Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide .


Molecular Structure Analysis

Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes .


Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .


Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They are burst vigorously on exposed to shock, fire, and heat on friction . Tetrazole dissolves in water, acetonitrile, etc .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown promise as antiviral agents. For instance:

Anti-HIV Activity

Indole derivatives have also been investigated for their anti-HIV potential. For instance, N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide displayed high agonistic potency against the GPR35 receptor .

Antioxidant Properties

While specific studies on the antioxidant activity of this compound are limited, research has intensified the search for effective and non-toxic antioxidant substances .

Other Potential Applications

Although less explored, indole derivatives may have additional applications, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antidiabetic, and antimalarial effects. Further investigation is warranted to unlock their full therapeutic potential.

Safety and Hazards

Tetrazoles are known to decompose on heating and emit toxic nitrogen fumes . They react vigorously when exposed to shock, fire, and heat on friction . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .

Future Directions

Tetrazoles have a wide range of applications in various fields such as medicinal chemistry, agriculture, photography, and photoimaging . Their extraordinary stability under metabolic conditions makes them useful in the development of biologically active substances . Future research could focus on exploring more eco-friendly synthesis methods and expanding their applications in different fields.

properties

IUPAC Name

2-bromo-N-[(1-phenyltetrazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN5O/c16-13-9-5-4-8-12(13)15(22)17-10-14-18-19-20-21(14)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFYMRRWWLUNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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